molecular formula C11H15NO2 B7514706 2-methoxy-N-[(2-methylphenyl)methyl]acetamide

2-methoxy-N-[(2-methylphenyl)methyl]acetamide

Cat. No. B7514706
M. Wt: 193.24 g/mol
InChI Key: NIMNDMCNHCMSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[(2-methylphenyl)methyl]acetamide, also known as MAM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in the late 2000s and quickly became a popular recreational drug due to its similarity to delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana. However, MAM-2201 also has potential scientific research applications, particularly in the fields of pharmacology and neuroscience.

Mechanism of Action

2-methoxy-N-[(2-methylphenyl)methyl]acetamide acts as a partial agonist at CB1 receptors, meaning that it activates these receptors to a lesser extent than THC. However, it still produces psychoactive effects by altering the activity of neurons in the brain. Specifically, this compound enhances the release of dopamine, a neurotransmitter that is involved in reward processing and motivation.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in body temperature, heart rate, and blood pressure, as well as alterations in the levels of various neurotransmitters in the brain. However, more research is needed to fully understand the long-term effects of this compound on the body and brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-[(2-methylphenyl)methyl]acetamide in laboratory experiments is that it produces effects that are similar to those of THC, but with a higher potency. This makes it a useful tool for investigating the mechanisms underlying the psychoactive effects of cannabinoids. However, this compound also has limitations, such as its potential for abuse and its lack of selectivity for CB1 receptors.

Future Directions

There are several future directions for the scientific research on 2-methoxy-N-[(2-methylphenyl)methyl]acetamide. One area of interest is the development of new synthetic cannabinoids that are more selective for CB1 receptors, which could have potential therapeutic applications. Another direction is the investigation of the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction. Finally, more research is needed to fully understand the mechanisms underlying the psychoactive effects of this compound and other synthetic cannabinoids.

Synthesis Methods

The synthesis of 2-methoxy-N-[(2-methylphenyl)methyl]acetamide involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 2-methylphenylmagnesium bromide, followed by acetylation with acetic anhydride. The resulting product is then treated with methanol and hydrochloric acid to yield this compound. This synthesis method has been described in detail in several scientific publications.

Scientific Research Applications

2-methoxy-N-[(2-methylphenyl)methyl]acetamide has been used in several scientific studies to investigate its effects on the endocannabinoid system, which plays a key role in regulating mood, appetite, and pain sensation. One study found that this compound binds to CB1 receptors in the brain, which are responsible for the psychoactive effects of THC. Another study found that this compound has a higher affinity for CB1 receptors than other synthetic cannabinoids, such as JWH-018 and AM-2201.

properties

IUPAC Name

2-methoxy-N-[(2-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-5-3-4-6-10(9)7-12-11(13)8-14-2/h3-6H,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMNDMCNHCMSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.